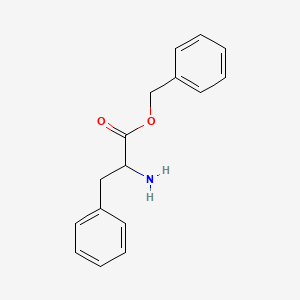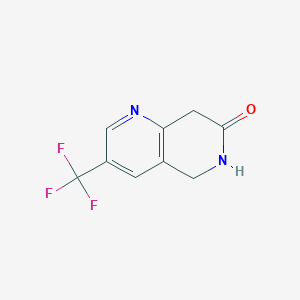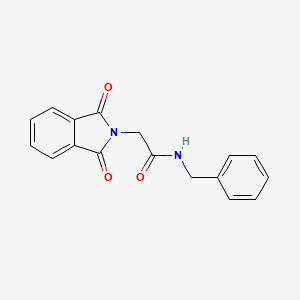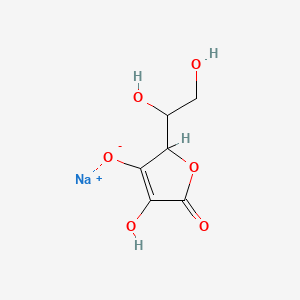
SODIUM ERYTHORBATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SODIUM ERYTHORBATE, also known as sodium ascorbate, is a mineral salt of ascorbic acid (vitamin C). It is commonly used as an antioxidant and an acidity regulator in various food and pharmaceutical products. The molecular formula of this compound is C6H7NaO6, and it is known for its high solubility in water and its ability to provide vitamin C in a more bioavailable form .
准备方法
Synthetic Routes and Reaction Conditions
SODIUM ERYTHORBATE is typically synthesized by dissolving ascorbic acid in water and then adding an equivalent amount of sodium bicarbonate. The reaction produces sodium ascorbate and carbon dioxide gas. The reaction can be represented as follows:
C6H8O6 (ascorbic acid) + NaHCO3 (sodium bicarbonate) → C6H7NaO6 (sodium ascorbate) + CO2 (carbon dioxide) + H2O (water)
After the reaction, the sodium ascorbate is precipitated by the addition of isopropanol .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is carefully controlled to ensure the purity and quality of the final product. The use of high-purity reagents and controlled reaction conditions helps in achieving a consistent product that meets industry standards .
化学反应分析
Types of Reactions
SODIUM ERYTHORBATE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to dehydroascorbic acid.
Reduction: It acts as a reducing agent in various chemical reactions.
Substitution: It can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include atmospheric oxygen and catalytic metals like copper.
Reduction: It can reduce metal ions such as iron and copper.
Substitution: Reactions typically occur in aqueous solutions with other salts or acids.
Major Products
Oxidation: Dehydroascorbic acid.
Reduction: Reduced metal ions.
Substitution: Various sodium salts depending on the reacting cation.
科学研究应用
SODIUM ERYTHORBATE has a wide range of applications in scientific research:
Chemistry: Used as a reducing agent and an antioxidant in various chemical reactions.
Biology: Plays a role in the isolation of chloroplasts and other cellular components.
Medicine: Used in the treatment of vitamin C deficiency and as an antioxidant in various pharmaceutical formulations.
Industry: Employed as an antioxidant and acidity regulator in food products.
作用机制
SODIUM ERYTHORBATE exerts its effects primarily through its antioxidant properties. It donates electrons to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. It also acts as a coenzyme in various hydroxylation reactions, which are crucial for the synthesis of collagen and other important biomolecules. The molecular targets include enzymes involved in collagen synthesis and other metabolic pathways .
相似化合物的比较
Similar Compounds
Ascorbic acid: The parent compound of sodium ascorbate, known for its antioxidant properties.
Calcium ascorbate: Another mineral salt of ascorbic acid, used as a dietary supplement.
Magnesium ascorbate: Similar to sodium ascorbate but with magnesium as the cation.
Uniqueness
SODIUM ERYTHORBATE is unique due to its high solubility in water and its ability to provide vitamin C in a more bioavailable form. Unlike ascorbic acid, it is less acidic, making it suitable for individuals with sensitive stomachs. Its antioxidant properties are comparable to other forms of vitamin C, but its sodium content can be beneficial in certain medical conditions where sodium supplementation is required .
属性
CAS 编号 |
7317-67-1 |
|---|---|
分子式 |
C6H7NaO6 |
分子量 |
198.11 g/mol |
IUPAC 名称 |
sodium;2-(1,2-dihydroxyethyl)-4-hydroxy-5-oxo-2H-furan-3-olate |
InChI |
InChI=1S/C6H8O6.Na/c7-1-2(8)5-3(9)4(10)6(11)12-5;/h2,5,7-10H,1H2;/q;+1/p-1 |
InChI 键 |
PPASLZSBLFJQEF-UHFFFAOYSA-M |
规范 SMILES |
C(C(C1C(=C(C(=O)O1)O)[O-])O)O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


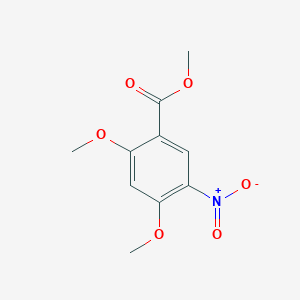
![2-Propyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B8810097.png)
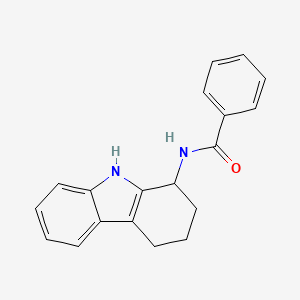

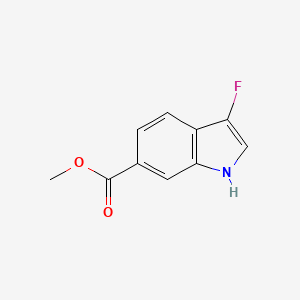

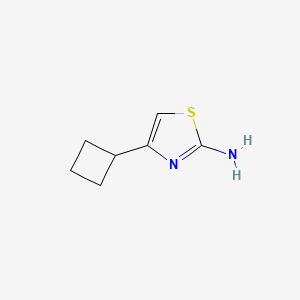
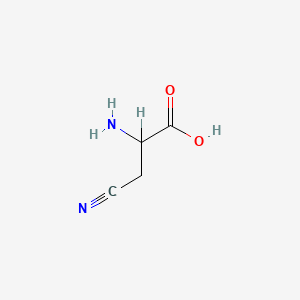
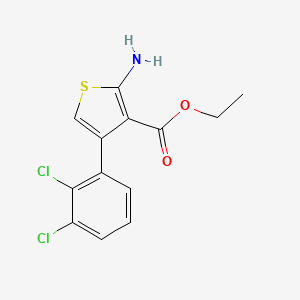
![Tert-butyl 4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)piperidine-1-carboxylate](/img/structure/B8810173.png)
